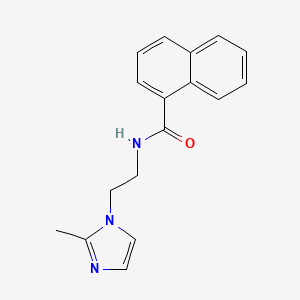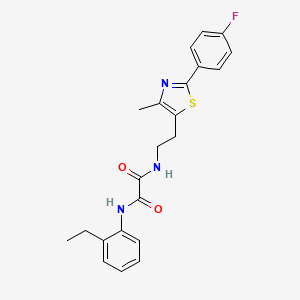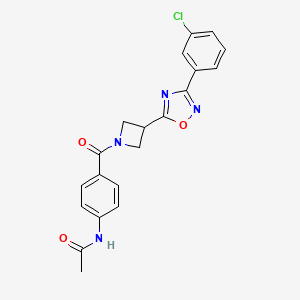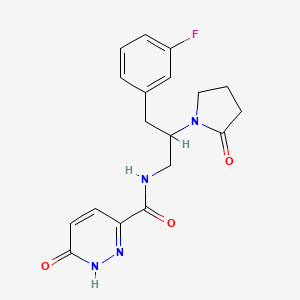
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, N-methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride has a molecular weight of 212.12 .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary greatly. For example, N-methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Derivatives Creation
Research has focused on synthesizing various derivatives of imidazole and naphthamide compounds for potential applications in pharmaceuticals and materials science. For instance, the synthesis of novel heterocycles derived from 2-acetylnaphthalene, including imidazole derivatives, has been explored for their promising antioxidant activity, showcasing the importance of such compounds in developing new antioxidants (Taha, 2012).
Binding and Cytotoxicity Studies
Imidazole-containing compounds have been synthesized and analyzed for their DNA binding capabilities and cytotoxicity against various cancer cell lines. For example, benzimidazole-based Schiff base copper(II) complexes demonstrated significant in vitro cytotoxic effect, offering insights into the development of potential therapeutic agents (Paul et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2‐(Imidazol‐1‐yl)‐1‐(2‐naphthyl)ethanone derivatives, has been elucidated through X-ray crystallography, providing detailed insights into the intermolecular interactions and stability, critical for designing drugs or materials with specific properties (Özbey et al., 2002).
Catalysis and Organic Synthesis
Imidazole derivatives serve as efficient catalysts in chemical reactions, such as transesterification and acylation, highlighting their role in facilitating organic synthesis processes. This catalytic activity is essential for developing more efficient and sustainable chemical processes (Grasa et al., 2003).
Hypolipidaemic Activity
Studies have explored the hypolipidaemic activity of compounds containing N-imidazolyl groups, indicating the potential of such chemicals in treating lipid disorders. This research contributes to the ongoing search for more effective hypolipidaemic agents (Cozzi et al., 1987).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-18-9-11-20(13)12-10-19-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-9,11H,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMRVJAWYUZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)

![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2962963.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)



![Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2962969.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)

![[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine](/img/structure/B2962975.png)
